Acetaldehyde, 2,4-dinitrophenylhydrazone

Description

Properties

IUPAC Name |

N-(ethylideneamino)-2,4-dinitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O4/c1-2-9-10-7-4-3-6(11(13)14)5-8(7)12(15)16/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBOQRNOMHHDFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871821 | |

| Record name | Acetaldehyde, 2,4-dinitrophenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019-57-4 | |

| Record name | Ethanal-2,4-dinitrophenylhydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1019-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetaldehyde, 2,4-dinitrophenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetaldehyde 2,4-Dinitrophenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Acetaldehyde 2,4-Dinitrophenylhydrazone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and physicochemical properties of acetaldehyde (B116499) 2,4-dinitrophenylhydrazone, a common derivative used in the identification and quantification of acetaldehyde. Detailed experimental protocols, a summary of key quantitative data, and a visualization of the synthesis workflow are presented to support researchers in their laboratory work.

Introduction

Acetaldehyde 2,4-dinitrophenylhydrazone is a stable, crystalline solid formed from the reaction of acetaldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction, often referred to as Brady's test, is a classical method for the qualitative and quantitative analysis of aldehydes and ketones.[1][2] The formation of a colored precipitate upon reaction with Brady's reagent (a solution of DNPH in acidic methanol) is a positive indication of a carbonyl functional group.[2][3] The resulting hydrazone derivative is well-suited for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and can be identified by its characteristic melting point.[4][5]

Synthesis of Acetaldehyde 2,4-Dinitrophenylhydrazone

The synthesis of acetaldehyde 2,4-dinitrophenylhydrazone is a condensation reaction, proceeding through a nucleophilic addition-elimination mechanism.[2][6] The lone pair of electrons on the nitrogen of the hydrazine (B178648) attacks the electrophilic carbonyl carbon of acetaldehyde. This is followed by the elimination of a water molecule to form the stable hydrazone product.[2]

Experimental Protocols

1. Preparation of Brady's Reagent:

A common method for preparing Brady's reagent involves dissolving 2,4-dinitrophenylhydrazine in a mixture of methanol (B129727) and a strong acid, such as sulfuric acid.[2]

-

Procedure:

-

Carefully dissolve 0.5 g of 2,4-dinitrophenylhydrazine in 10 cm³ of concentrated sulfuric acid in a 100 cm³ beaker. It is recommended to leave this mixture overnight to ensure complete dissolution.

-

In a separate container, prepare a solution of 15 cm³ of ethanol (B145695) and 5 cm³ of deionized water.

-

Slowly and carefully add the 2,4-dinitrophenylhydrazine-sulfuric acid solution to the ethanol-water mixture with stirring. This will result in a yellow-brown stock solution of Brady's reagent.

-

2. Synthesis of Acetaldehyde 2,4-Dinitrophenylhydrazone:

-

Procedure:

-

To a small amount of Brady's reagent in a test tube, add a few drops of acetaldehyde.

-

A yellow to orange-yellow precipitate of acetaldehyde 2,4-dinitrophenylhydrazone will form immediately.[7]

-

For larger scale synthesis, the reaction can be carried out by adding a solution of acetaldehyde in a suitable solvent (e.g., ethanol) to the Brady's reagent and allowing the mixture to react, often with gentle heating or refluxing for a specified period.[8]

-

3. Purification by Recrystallization:

The crude acetaldehyde 2,4-dinitrophenylhydrazone precipitate can be purified by recrystallization to obtain a product with a sharp melting point, which is crucial for identification. Ethanol is a commonly used solvent for this purpose.[8][9]

-

Procedure:

-

Transfer the crude, filtered product to an Erlenmeyer flask.

-

Add a minimum amount of hot ethanol to the flask to completely dissolve the solid. Gentle heating and stirring can aid in dissolution.

-

If the solid does not dissolve readily in ethanol, a small amount of ethyl acetate (B1210297) can be added dropwise until a clear solution is obtained.

-

Allow the hot solution to cool slowly to room temperature. This slow cooling promotes the formation of larger, purer crystals.

-

Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize the precipitation of the purified crystals.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the purified crystals on a watch glass. The melting point of the dried crystals can then be determined.

-

Physicochemical Properties

The properties of acetaldehyde 2,4-dinitrophenylhydrazone are summarized in the table below. It is important to note that the melting point can vary depending on the crystalline form and purity of the compound.[8]

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈N₄O₄ | [10] |

| Molecular Weight | 224.17 g/mol | [1] |

| Appearance | Yellow to orange-red crystalline solid | [1][8] |

| Melting Point | 165-168 °C | [1][11] |

| Solubility | Slightly soluble in DMSO and methanol (with heating) | [11] |

| UV-Vis (λmax) | E-isomer: 365 nm, Z-isomer: 360 nm (in acetonitrile) | [12] |

| IR Spectroscopy | Characteristic peaks for N-H, C=N, and NO₂ groups are observable. | [10][13] |

| ¹H NMR Spectroscopy | Spectra are available and can be used for structural confirmation. | [14] |

| Mass Spectrometry | Molecular ion peak at m/z 224. | [7] |

Safety Information

Acetaldehyde 2,4-dinitrophenylhydrazone should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Classification: Acute toxicity (oral), Category 4.[1]

-

GHS Pictogram: GHS07 (Exclamation mark).[1]

-

Hazard Statements: H302 (Harmful if swallowed).[1]

-

Precautionary Statements:

Both acetaldehyde and 2,4-dinitrophenylhydrazine, the starting materials, are hazardous. Acetaldehyde is extremely flammable and a suspected carcinogen.[15] 2,4-Dinitrophenylhydrazine is flammable and harmful if swallowed.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times, and all procedures should be carried out in a well-ventilated fume hood.

Diagrams

References

- 1. 乙醛-2,4-二硝基苯腙 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 4. Acetaldehyde Quantification in Microbial Fermentation Samples [protocols.io]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 9. benchchem.com [benchchem.com]

- 10. Acetaldehyde, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]

- 11. ACETALDEHYDE 2,4-DINITROPHENYLHYDRAZONE | 1019-57-4 [chemicalbook.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. ACETALDEHYDE 2,4-DINITROPHENYLHYDRAZONE(1019-57-4) IR Spectrum [m.chemicalbook.com]

- 14. ACETALDEHYDE 2,4-DINITROPHENYLHYDRAZONE(1019-57-4) 1H NMR spectrum [chemicalbook.com]

- 15. agilent.com [agilent.com]

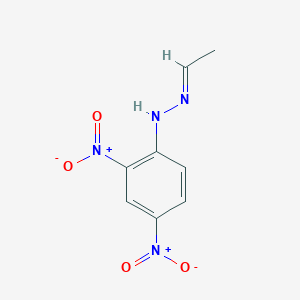

Acetaldehyde, 2,4-dinitrophenylhydrazone chemical structure and IUPAC name

This technical guide provides a comprehensive overview of acetaldehyde (B116499) 2,4-dinitrophenylhydrazone, a chemical compound crucial for the detection and quantification of acetaldehyde. This derivative is formed through a condensation reaction between acetaldehyde and 2,4-dinitrophenylhydrazine (B122626) (DNPH).[1] The formation of this stable, crystalline hydrazone with a characteristic color makes it a widely used standard in analytical chemistry, particularly in environmental, biological, and industrial sample analysis.[1]

Chemical Identity

-

IUPAC Name: N-[(E)-ethylideneamino]-2,4-dinitroaniline[2]

-

Other Names: Acetaldehyde, (2,4-dinitrophenyl)hydrazone; Ethanal 2,4-dinitrophenylhydrazone[3]

Chemical Structure

Caption: Chemical structure of Acetaldehyde 2,4-dinitrophenylhydrazone.

Physicochemical Data

The following table summarizes the key quantitative properties of acetaldehyde 2,4-dinitrophenylhydrazone.

| Property | Value | Reference(s) |

| Molecular Weight | 224.17 g/mol | [4][5] |

| Melting Point | 165-168 °C | |

| Appearance | Light yellow to brown powder or crystals | |

| Purity (Assay) | ≥98% - 99% | [4] |

| Storage Temperature | Room temperature or 2-8°C |

Experimental Protocols

The synthesis of acetaldehyde 2,4-dinitrophenylhydrazone is a standard procedure in organic analytical chemistry, often referred to as Brady's test. It involves the preparation of a derivatizing agent followed by the condensation reaction with the acetaldehyde sample.

This reagent is a solution of 2,4-dinitrophenylhydrazine in an acidified alcohol medium.

Materials:

-

2,4-dinitrophenylhydrazine (DNPH)

-

Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

-

Deionized Water

-

Volumetric flask (100 mL), Beaker, Weigh boat

Procedure (Acidified Acetonitrile Method): [6]

-

Weigh 0.09 g of 2,4-dinitrophenylhydrazine powder using a weigh boat.[6]

-

Carefully transfer the DNPH powder to a clean, dry 100 mL volumetric flask.[6]

-

In a fume hood, add approximately 70 mL of acetonitrile to the volumetric flask.[6]

-

Add 1.0 mL of concentrated phosphoric acid to the flask.[6]

-

Fill the flask to the 100 mL mark with acetonitrile.[6]

-

Seal the flask and mix by inversion until the DNPH is completely dissolved. The resulting solution is a 0.9 g/L DNPH stock in 1.0% phosphoric acid in acetonitrile.[6]

Procedure (Acidified Ethanol Method): [7]

-

Place 3 grams of 2,4-dinitrophenylhydrazine, 20 mL of water, and 70 mL of 95% ethanol in a 125-mL Erlenmeyer flask.[7]

-

Cool the mixture in an ice bath while stirring.[7]

-

Once the temperature reaches 10 °C, slowly add 10 mL of concentrated sulfuric acid.[7]

-

Stir the resulting yellow-brown solution. This reagent is stable for approximately 10 uses if stored properly.[7]

This protocol details the derivatization of an acetaldehyde sample for subsequent analysis, such as by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Acetaldehyde sample (e.g., from a microbial fermentation broth)[6]

-

Prepared 2,4-Dinitrophenylhydrazine (DNPH) reagent

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure: [6]

-

Collect the acetaldehyde-containing sample. For volatile samples like fermentation broth, perform sampling and derivatization quickly to minimize evaporation.[6]

-

In a microcentrifuge tube, combine the sample and the DNPH reagent. A common ratio is 1:1, for example, adding 500 µL of the DNPH reagent to 500 µL of the sample.[6]

-

Immediately cap the tube and vortex the mixture for 10-15 seconds to ensure thorough mixing.

-

Allow the reaction to proceed at room temperature. The reaction between acetaldehyde and DNPH occurs in a 1:1 stoichiometric ratio to produce the stable acetaldehyde-2,4-DNPH product.[6]

-

After the reaction, centrifuge the sample to pellet any precipitate or cellular debris.

-

The supernatant, containing the dissolved acetaldehyde-2,4-dinitrophenylhydrazone, can then be transferred to an HPLC vial for quantification.[6] The product is typically analyzed via HPLC or spectrophotometry due to its strong UV-Vis absorption properties.[1]

Logical Workflow for Synthesis and Analysis

Caption: Experimental workflow for the synthesis and analysis of Acetaldehyde 2,4-DNPH.

References

- 1. Acetaldehyde, 2,4-dinitrophenylhydrazone | 1019-57-4 | Benchchem [benchchem.com]

- 2. Ethanal-2,4-dinitrophenylhydrazone | C8H8N4O4 | CID 5367495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetaldehyde, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. veeprho.com [veeprho.com]

- 6. Acetaldehyde Quantification in Microbial Fermentation Samples [protocols.io]

- 7. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Acetaldehyde (B116499) 2,4-dinitrophenylhydrazone (CAS 1019-57-4)

This technical guide provides a comprehensive overview of Acetaldehyde 2,4-dinitrophenylhydrazone, a critical derivative for the detection and quantification of acetaldehyde. This document consolidates key chemical data, detailed experimental protocols, and visual representations of its underlying chemical processes and analytical workflows.

Core Chemical and Physical Properties

Acetaldehyde 2,4-dinitrophenylhydrazone, with the CAS number 1019-57-4, is the product of a condensation reaction between acetaldehyde and 2,4-dinitrophenylhydrazine (B122626) (DNPH).[1] This reaction is a cornerstone of analytical chemistry for the identification of aldehydes and ketones, forming a stable, crystalline hydrazone derivative that is readily quantifiable.[2][3]

Quantitative Data Summary

The physical and chemical properties of Acetaldehyde 2,4-dinitrophenylhydrazone are summarized below. It is important to note that reported values, particularly melting points, can vary based on the crystalline form and purity.[4]

| Property | Value | Source(s) |

| CAS Number | 1019-57-4 | [5][6] |

| Molecular Formula | C₈H₈N₄O₄ | [5][6] |

| Molecular Weight | 224.17 g/mol | [6] |

| Appearance | Bright yellow to orange-red crystalline powder | [3][7] |

| Melting Point | 165-168 °C | |

| 154 °C | [5] | |

| 164 °C | [8] | |

| Solubility | Generally soluble in organic solvents like ethanol (B145695) and acetone (B3395972).[3] | [3] |

| Storage Temperature | Room temperature or 2-8°C | [9] |

Spectroscopic Data

| Spectroscopic Technique | Key Characteristics |

| UV-Vis | The extended conjugation from the pyridine (B92270) ring results in a shift in the UV-Vis absorption maxima.[10] The spectral patterns of Z-isomers differ from E-isomers, with absorption maxima shifted to shorter wavelengths by 5-8 nm.[11] |

| Infrared (IR) | The NIST Chemistry WebBook provides a reference IR spectrum for the solid (KBr pellet) form.[5] |

| Nuclear Magnetic Resonance (NMR) | 1H NMR and 13C NMR spectral data are available for structural confirmation.[12] |

| Mass Spectrometry (MS) | Electron ionization mass spectrum data is available for this compound.[5] |

Reaction Mechanism and Signaling Pathway

The formation of acetaldehyde 2,4-dinitrophenylhydrazone from acetaldehyde and 2,4-dinitrophenylhydrazine (DNPH) is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction.[1][7][13] The reaction proceeds in two main stages: a nucleophilic addition of the DNPH to the carbonyl carbon of acetaldehyde, followed by the elimination of a water molecule to form the stable hydrazone.[1][13]

Figure 1: Reaction mechanism for the formation of Acetaldehyde 2,4-dinitrophenylhydrazone.

Experimental Protocols

Synthesis of Acetaldehyde 2,4-dinitrophenylhydrazone (Standard Condensation Method)

This protocol describes a common laboratory procedure for the synthesis of acetaldehyde 2,4-dinitrophenylhydrazone.[10]

Reagents and Materials:

-

2,4-Dinitrophenylhydrazine (DNPH)

-

95% Ethanol

-

Concentrated Sulfuric Acid

-

40% Aqueous Acetaldehyde Solution

-

Reflux apparatus

-

Filtration apparatus

-

Recrystallization apparatus

Procedure:

-

Reagent Preparation: Dissolve 2.4 g of DNPH in 50 mL of 95% ethanol. Carefully add 5 mL of concentrated sulfuric acid to the solution.

-

Acetaldehyde Addition: With continuous stirring, add 1.5 mL of a 40% aqueous acetaldehyde solution dropwise to the DNPH solution.

-

Reflux: Heat the reaction mixture under reflux at a temperature of 70–80°C for a duration of 4–6 hours.

-

Crystallization: After the reflux period, allow the solution to cool to room temperature. The acetaldehyde 2,4-dinitrophenylhydrazone will precipitate out of the solution.

-

Filtration and Washing: Filter the precipitated hydrazone and wash the crystals with cold ethanol.

-

Recrystallization: To purify the crude product, perform a recrystallization from an ethanol/water mixture (3:1 v/v).

Quantification of Acetaldehyde using DNPH Derivatization and HPLC Analysis

This protocol outlines a typical workflow for the determination of acetaldehyde in a sample, for instance, in air or water, by derivatization with DNPH followed by High-Performance Liquid Chromatography (HPLC) analysis.[14][15]

Materials and Equipment:

-

Sample containing acetaldehyde

-

DNPH derivatizing solution (e.g., in acetonitrile (B52724) with phosphoric acid)[16]

-

HPLC system with a UV/Vis detector

-

C18 reverse-phase HPLC column[17]

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Syringe filters (0.2 micron)

Procedure:

-

Sample Collection and Derivatization:

-

For air samples, draw a known volume of air through a cartridge impregnated with DNPH. The acetaldehyde in the air reacts with the DNPH to form the stable hydrazone derivative on the cartridge.

-

For liquid samples, mix a known volume of the sample with a DNPH derivatizing solution. The reaction is typically carried out at a controlled pH (e.g., pH 4.0) and ambient temperature for a specific duration (e.g., 40 minutes).[15]

-

-

Elution/Extraction:

-

For cartridges, elute the formed hydrazone with a precise volume of acetonitrile.

-

For liquid samples, the derivatized solution may be directly analyzed or may require an extraction step.

-

-

Sample Preparation for HPLC:

-

Filter the resulting solution containing the acetaldehyde 2,4-dinitrophenylhydrazone through a 0.2-micron syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Inject the prepared sample into the HPLC system.

-

Perform a chromatographic separation on a C18 column using a suitable mobile phase gradient (e.g., a mixture of acetonitrile and water).

-

Detect the acetaldehyde 2,4-dinitrophenylhydrazone using a UV/Vis detector at its maximum absorbance wavelength.

-

-

Quantification:

-

Identify the peak corresponding to acetaldehyde 2,4-dinitrophenylhydrazone by comparing its retention time with that of a certified standard.

-

Quantify the concentration of acetaldehyde in the original sample by comparing the peak area to a calibration curve generated from standards of known concentrations.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of acetaldehyde in a sample using DNPH derivatization and HPLC.

Figure 2: Workflow for Acetaldehyde analysis via DNPH derivatization and HPLC.

Safety and Handling

Acetaldehyde 2,4-dinitrophenylhydrazone is harmful if swallowed. The precursor, 2,4-dinitrophenylhydrazine, is a flammable solid and can be a shock explosive, especially when dry.[1][7][18] Therefore, it is often supplied and handled as a wet powder.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, eye protection), should be followed when handling these chemicals.[19][20] Work should be conducted in a well-ventilated area or a fume hood.[20]

Applications in Research and Development

The primary application of acetaldehyde 2,4-dinitrophenylhydrazone is in the qualitative and quantitative analysis of acetaldehyde in various matrices, including:

-

Environmental Monitoring: Assessing acetaldehyde levels in ambient and indoor air.[14][17]

-

Food and Beverage Industry: Determining acetaldehyde concentrations, which can affect the organoleptic properties of products.[21]

-

Clinical and Toxicological Studies: Measuring acetaldehyde in biological samples, which is crucial in studies related to alcohol metabolism and its associated health effects.[15]

-

Industrial Hygiene: Monitoring workplace exposure to acetaldehyde.[22]

The formation of this derivative provides a stable compound that can be easily separated and quantified with high sensitivity and specificity using techniques like HPLC.[14][15][17]

References

- 1. The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone_Chemicalbook [chemicalbook.com]

- 2. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]

- 3. CAS 1019-57-4: Ethanal-2,4-dinitrophenylhydrazone [cymitquimica.com]

- 4. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 5. Acetaldehyde, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 8. ACETALDEHYDE 2,4-DINITROPHENYLHYDRAZONE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. ACETALDEHYDE 2,4-DINITROPHENYLHYDRAZONE | 1019-57-4 [chemicalbook.com]

- 10. Acetaldehyde, 2,4-dinitrophenylhydrazone | 1019-57-4 | Benchchem [benchchem.com]

- 11. Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ACETALDEHYDE 2,4-DINITROPHENYLHYDRAZONE(1019-57-4) 1H NMR spectrum [chemicalbook.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. epa.gov [epa.gov]

- 15. An optimized method for the measurement of acetaldehyde by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Acetaldehyde Quantification in Microbial Fermentation Samples [protocols.io]

- 17. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. hpc-standards.com [hpc-standards.com]

- 20. lgcstandards.com [lgcstandards.com]

- 21. researchgate.net [researchgate.net]

- 22. Reactivity and relative reaction rates of formaldehyde, acetaldehyde, and acetone coexisting with large quantities of acetone on 2,4-dinitrophenylhydrazine-impregnated filters - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Acetaldehyde, 2,4-dinitrophenylhydrazone molecular weight and formula

This guide provides essential information regarding the molecular properties of acetaldehyde (B116499) 2,4-dinitrophenylhydrazone, a compound frequently utilized in analytical chemistry for the detection and quantification of acetaldehyde.

Core Molecular Data

Acetaldehyde 2,4-dinitrophenylhydrazone is a derivative formed through the condensation reaction of acetaldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH).[1] This reaction is a cornerstone of carbonyl compound analysis. The key molecular identifiers for this compound are summarized below.

| Property | Value |

| Molecular Formula | C₈H₈N₄O₄ |

| Molecular Weight | 224.17 g/mol [1][2] |

| Alternate Formula | CH₃CH=NNHC₆H₃(NO₂)₂ |

| CAS Registry Number | 1019-57-4[1][2][3] |

Logical Relationship: Synthesis Pathway

The formation of acetaldehyde 2,4-dinitrophenylhydrazone is a classic chemical reaction used to identify aldehydes and ketones. The carbonyl group of acetaldehyde reacts with 2,4-dinitrophenylhydrazine in an acidic medium to form a stable hydrazone, which typically precipitates as a yellow solid.[1]

Formation of Acetaldehyde 2,4-Dinitrophenylhydrazone.

References

A Comprehensive Technical Guide to the Synthesis of Acetaldehyde 2,4-Dinitrophenylhydrazone

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of acetaldehyde (B116499) 2,4-dinitrophenylhydrazone. This compound is formed through the reaction of acetaldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH), a classic qualitative test known as Brady's test for identifying aldehydes and ketones. The document outlines the underlying reaction mechanism, provides detailed experimental protocols for synthesis and purification, presents key quantitative data in a structured format, and discusses critical safety precautions. Visual diagrams are included to illustrate the reaction pathway and experimental workflow, offering a comprehensive resource for laboratory professionals.

Introduction

The reaction between an aldehyde or ketone and 2,4-dinitrophenylhydrazine (DNPH) is a fundamental and reliable method in organic chemistry for the characterization of carbonyl compounds.[1][2] The synthesis produces a 2,4-dinitrophenylhydrazone derivative, which is typically a brightly colored crystalline solid with a sharp, characteristic melting point.[1][2] This derivative of acetaldehyde is widely used in analytical chemistry for the detection and quantification of acetaldehyde in various samples, including environmental and biological matrices.[3] The formation of the stable, colored precipitate—ranging from yellow to deep red—provides a clear visual confirmation of the carbonyl group's presence.[1][3]

Reaction Mechanism: Nucleophilic Addition-Elimination

The synthesis of acetaldehyde 2,4-dinitrophenylhydrazone proceeds via a two-stage nucleophilic addition-elimination mechanism, also known as a condensation reaction.[2][3][4] The reaction is typically catalyzed by an acid, such as sulfuric or phosphoric acid.

-

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the terminal nitrogen atom of the 2,4-dinitrophenylhydrazine on the electrophilic carbonyl carbon of acetaldehyde.[2][3] This forms an unstable tetrahedral intermediate.

-

Elimination (Dehydration): The intermediate then undergoes dehydration, eliminating a molecule of water to form the stable acetaldehyde 2,4-dinitrophenylhydrazone product, which features a C=N double bond.[1][3][4]

Caption: Reaction pathway for the formation of acetaldehyde 2,4-dinitrophenylhydrazone.

Quantitative Data Summary

The key properties of acetaldehyde 2,4-dinitrophenylhydrazone are summarized in the table below for easy reference and comparison.

| Property | Data | Reference(s) |

| IUPAC Name | N-[(E)-ethylideneamino]-2,4-dinitroaniline | [5] |

| Synonyms | Ethanal 2,4-dinitrophenylhydrazone, Ethanal DNPH | [6] |

| CAS Number | 1019-57-4 | [3][6] |

| Molecular Formula | C₈H₈N₄O₄ | [3][6][7] |

| Molecular Weight | 224.17 g/mol | [3][6] |

| Appearance | Yellow, orange, or red crystalline powder | [1][2][3] |

| Melting Point (°C) | 165-168 °C (analytical standard) | |

| Purity (Analytical Std.) | ≥98.3% | [5] |

Note: The melting point can vary depending on the isomeric form and the presence of impurities. Different preparation methods, particularly the acid catalyst used, can result in derivatives with different melting points.[8]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of acetaldehyde 2,4-dinitrophenylhydrazone.

Caption: Experimental workflow for synthesis, purification, and characterization.

Materials and Reagents

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Acetaldehyde (40% aqueous solution)

-

95% Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Standard laboratory glassware (beakers, reflux condenser, dropping funnel)

-

Stirring apparatus

-

Heating mantle

-

Büchner funnel and vacuum filtration apparatus

-

Melting point apparatus

Synthesis Procedure

This protocol is adapted from standard laboratory procedures for the preparation of dinitrophenylhydrazones.[3]

-

Reagent Preparation (Brady's Reagent): In a 100 mL beaker, carefully dissolve 2.4 g of 2,4-dinitrophenylhydrazine in 50 mL of 95% ethanol. While stirring, slowly add 5 mL of concentrated sulfuric acid. A clear, orange-red solution should form.

-

Reaction: To this freshly prepared reagent, add 1.5 mL of a 40% aqueous solution of acetaldehyde dropwise using a dropping funnel. Stir the mixture continuously.

-

Reflux: Transfer the reaction mixture to a round-bottom flask equipped with a reflux condenser. Heat the mixture under reflux at a temperature of 70–80°C for 4 to 6 hours.[3] A precipitate will form as the reaction progresses.

-

Crystallization: After the reflux period, allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the precipitation of the hydrazone derivative.[3]

Purification Protocol

Purification is critical for obtaining an accurate melting point for characterization.

-

Filtration: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[2]

-

Washing: Wash the collected solid on the filter paper with several small portions of cold ethanol to remove unreacted starting materials and residual acid.[2][3]

-

Recrystallization: Transfer the crude product to a clean beaker. Add a minimum amount of hot ethanol/water (3:1 v/v) to dissolve the solid completely.[3] Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce the formation of pure crystals.

-

Final Collection: Collect the purified crystals by vacuum filtration and allow them to air dry completely.

Characterization

The primary method for characterizing the synthesized product in a standard laboratory setting is melting point determination.

-

Place a small amount of the dry, purified crystals into a capillary tube.

-

Determine the melting point range using a calibrated melting point apparatus.

-

Compare the observed melting point to the literature value (e.g., 165-168 °C) to confirm the identity and assess the purity of the product.

Safety Precautions

Strict adherence to safety protocols is mandatory when handling the reagents involved in this synthesis.

-

2,4-Dinitrophenylhydrazine (DNPH):

-

Hazard: DNPH is a flammable solid and poses a severe explosion hazard when dry or heated under confinement.[7] It is typically supplied wetted with water to reduce its explosive properties.[7]

-

Toxicity: It is harmful if swallowed, inhaled, or in contact with skin, and may cause an allergic skin reaction.

-

Handling: Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Handle in a well-ventilated area or a chemical fume hood.[9][10] Keep away from heat, sparks, and open flames.[10] Avoid dust formation.[9]

-

-

Acetaldehyde:

-

Hazard: Acetaldehyde is extremely volatile, with a boiling point of 20.2°C, and readily evaporates at room temperature.[11] It is flammable.

-

Handling: Handle in a well-ventilated fume hood. Keep containers tightly sealed and cool.

-

-

Concentrated Sulfuric Acid:

-

Hazard: Highly corrosive and causes severe skin burns and eye damage.

-

Handling: Always add acid to the solvent (ethanol) slowly and with constant stirring to dissipate heat. Wear appropriate PPE, including acid-resistant gloves and a face shield.

-

All waste materials should be disposed of in accordance with local, state, and federal regulations.

References

- 1. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]

- 2. benchchem.com [benchchem.com]

- 3. Acetaldehyde, 2,4-dinitrophenylhydrazone | 1019-57-4 | Benchchem [benchchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. ACETALDEHYDE-2,4-DINITROPHENYLHYDRAZONE (purity) [lgcstandards.com]

- 6. Acetaldehyde, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]

- 7. fishersci.fr [fishersci.fr]

- 8. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 9. uprm.edu [uprm.edu]

- 10. chemos.de [chemos.de]

- 11. Acetaldehyde Quantification in Microbial Fermentation Samples [protocols.io]

Technical Guide: The Reaction of Acetaldehyde with 2,4-Dinitrophenylhydrazine

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reaction between acetaldehyde (B116499) and 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) is a cornerstone of carbonyl chemistry, pivotal for both qualitative identification and precise quantitative analysis. This reaction proceeds via a nucleophilic addition-elimination mechanism, also known as a condensation reaction, to form a stable, crystalline product: acetaldehyde 2,4-dinitrophenylhydrazone. The formation of this brightly colored precipitate (typically yellow, orange, or red) serves as a classical visual indicator for the presence of the carbonyl group in acetaldehyde.[1][2] In modern analytical chemistry, this derivatization is extensively utilized to enhance the detection of volatile aldehydes like acetaldehyde in complex matrices such as air, water, and biological samples, by rendering them amenable to analysis by High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4][5] This guide provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, comprehensive quantitative data, and visual workflows to support advanced research and development applications.

Core Reaction Mechanism

The reaction is formally classified as a nucleophilic addition-elimination. It occurs in two primary stages under acidic conditions, which are crucial for activating the carbonyl group and facilitating the final dehydration step.

-

Nucleophilic Addition: The reaction initiates with the lone pair of electrons on the terminal nitrogen atom of the 2,4-DNPH molecule acting as a nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of acetaldehyde. Simultaneously, the carbonyl oxygen is protonated by the acid catalyst. This leads to the formation of a tetrahedral intermediate called a carbinolamine.[1]

-

Elimination (Dehydration): The carbinolamine intermediate is unstable and readily undergoes dehydration. An acid-catalyzed elimination of a water molecule occurs, resulting in the formation of a carbon-nitrogen double bond (C=N).[2][6] The final product is the stable and often brightly colored acetaldehyde 2,4-dinitrophenylhydrazone.[2]

The overall reaction is a condensation, where two molecules join with the loss of a small molecule (water).[2][6]

Quantitative Data

The physicochemical and spectroscopic properties of the resulting acetaldehyde 2,4-dinitrophenylhydrazone are critical for its identification and quantification.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈N₄O₄ | [7][8] |

| Molecular Weight | 224.17 g/mol | [7][8] |

| Appearance | Yellow to reddish-orange crystalline solid | [1][9][10] |

| Melting Point | 160-168 °C (Varies significantly with crystal form) | [10][11] |

| CAS Number | 1019-57-4 | [7][8] |

Note: Multiple melting points have been reported in the literature, which is attributed to the existence of different polymorphs (crystal forms) and potential impurities.[11][12]

| Technique | Observed Data | Reference(s) |

| Mass Spec (MS) | Molecular Ion (M⁺): m/z 224 | [13] |

| FT-IR (KBr Pellet) | C=N stretch: ~1629 cm⁻¹ | [10] |

| UV-Visible (λmax) | ~350-360 nm | [10][14] |

| ¹H NMR | Data available in spectral databases. | [15] |

Experimental Protocols

This protocol outlines a standard laboratory procedure for the synthesis and isolation of the hydrazone derivative for identification purposes.

Materials:

-

Acetaldehyde (or a solution containing acetaldehyde)

-

2,4-Dinitrophenylhydrazine (Brady's Reagent: a solution of 2,4-DNPH in methanol (B129727) and sulfuric acid)[2][6]

-

Ethanol (B145695) (95%)

-

Beaker or Erlenmeyer flask

-

Water bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Refrigerator or ice bath

Procedure:

-

Dissolution: In a 50 mL beaker, dissolve approximately 0.5 mL of acetaldehyde in 20 mL of ethanol.[10]

-

Reaction: To this solution, add 20 mL of Brady's Reagent. A bright yellow or orange precipitate should form almost immediately, indicating the presence of a carbonyl compound.[2][6]

-

Completion: Gently warm the mixture in a water bath at approximately 50°C for 5-10 minutes to ensure the reaction goes to completion.[10]

-

Crystallization: Allow the mixture to cool to room temperature, then place it in a refrigerator or an ice bath for 2-3 hours to maximize crystal formation.[10]

-

Isolation: Filter the resulting crystals using a Büchner funnel, washing them with a small amount of cold water or cold ethanol to remove any unreacted reagents.

-

Drying: Dry the crystals in a desiccator or a low-temperature oven. The yield for this type of synthesis is typically in the range of 60-75%.[10]

-

Characterization: The identity and purity of the product can be confirmed by measuring its melting point and acquiring spectroscopic data (IR, NMR).

This protocol is adapted for the quantification of acetaldehyde in a sample matrix (e.g., biological fluid, air, or water sample) after derivatization with 2,4-DNPH.[3][4]

Materials:

-

Sample containing acetaldehyde

-

Derivatization Reagent: 0.9 g/L 2,4-DNPH and 1.0% phosphoric acid in acetonitrile (B52724).[3]

-

Acetonitrile (HPLC grade)

-

HPLC system with a UV detector and a C18 reverse-phase column

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.2 µm)

Procedure:

-

Reagent Preparation: Prepare the derivatization reagent by dissolving 0.09 g of 2,4-DNPH in a 100 mL volumetric flask with acetonitrile and adding 1.0 mL of phosphoric acid.[3] Handle 2,4-DNPH with extreme caution in a fume hood, as it is highly reactive and potentially explosive at high temperatures.[3]

-

Standard Preparation: Prepare a series of acetaldehyde standards of known concentrations and derivatize them in the same manner as the samples to create a calibration curve.

-

Derivatization: Mix a known volume of the sample with an excess of the derivatization reagent. The reaction is typically allowed to proceed at ambient temperature for 40-60 minutes.[4] Optimal conditions, such as pH 4.0, may be required for specific matrices.[4]

-

Sample Preparation: After derivatization, filter the solution through a 0.2 µm syringe filter into an HPLC vial.

-

HPLC Analysis: Inject the prepared sample onto the HPLC system. The separation of acetaldehyde-2,4-dinitrophenylhydrazone is achieved on a C18 column using a mobile phase, often a gradient of acetonitrile and water.

-

Detection & Quantification: Monitor the column eluent with a UV detector at the λmax of the hydrazone (~360 nm).[14] Quantify the acetaldehyde concentration in the original sample by comparing the peak area of the derivative to the calibration curve generated from the standards.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the quantitative analysis of acetaldehyde using the DNPH derivatization method followed by HPLC analysis.

References

- 1. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Acetaldehyde Quantification in Microbial Fermentation Samples [protocols.io]

- 4. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of Formaldehyde and Acetaldehyde in Air Using DNPH Cartridges and Automated On-Line Desorption Followed by HPLC [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Acetaldehyde, 2,4-dinitrophenylhydrazone | 1019-57-4 | Benchchem [benchchem.com]

- 8. Acetaldehyde, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]

- 9. quora.com [quora.com]

- 10. ajpamc.com [ajpamc.com]

- 11. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 12. datapdf.com [datapdf.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ACETALDEHYDE 2,4-DINITROPHENYLHYDRAZONE(1019-57-4) 1H NMR spectrum [chemicalbook.com]

Physical and chemical properties of Acetaldehyde, 2,4-dinitrophenylhydrazone

An In-depth Technical Guide to Acetaldehyde (B116499), 2,4-dinitrophenylhydrazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaldehyde, 2,4-dinitrophenylhydrazone (Acetaldehyde-DNPH) is a crystalline organic compound that is the product of a condensation reaction between acetaldehyde and 2,4-dinitrophenylhydrazine (B122626). This reaction is a cornerstone of classical qualitative organic analysis, known as Brady's test, used for the detection of carbonyl functional groups in aldehydes and ketones.[1] The formation of the brightly colored yellow, orange, or red precipitate of the hydrazone serves as a positive indicator.[1]

Beyond its qualitative use, Acetaldehyde-DNPH is a critical derivative for the quantitative analysis of acetaldehyde, a volatile organic compound of significant interest in environmental monitoring, food science, and as a potential impurity in pharmaceutical products. Acetaldehyde is classified as a carcinogen and is found in tobacco smoke, industrial emissions, and as a metabolic product.[2][3] The derivatization to its DNPH form enhances its stability and allows for sensitive detection using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, and detailed experimental protocols relevant to its synthesis and analysis.

Chemical Identity and Structure

This compound is systematically named N-[(E)-ethylideneamino]-2,4-dinitroaniline.[6] The structure consists of an ethylidene group (=CHCH₃) attached to a 2,4-dinitrophenylhydrazine moiety.

-

Molecular Formula: C₈H₈N₄O₄[7]

-

CAS Number: 1019-57-4[7]

-

Synonyms: Ethanal-2,4-dinitrophenylhydrazone, Acetaldehyde-DNPH[7][8]

Physical and Chemical Properties

The compound exists as a solid powder or crystals. Its physical properties are summarized in the table below. A notable characteristic is the variability in its reported melting point, which is often attributed to the presence of different geometric isomers (E/Z) or crystalline forms, influenced by the preparation and recrystallization conditions.[9][10]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 224.17 g/mol | [7] |

| Appearance | Powder or crystals | |

| Melting Point | 165-168 °C | |

| 164 °C | [11] | |

| 154 °C | [7] | |

| Note: Multiple melting points (147°C, 157°C, 162°C) have been reported, likely due to isomeric differences. | [10] | |

| Boiling Point | 382.5 ± 42.0 °C (Predicted) | [11] |

| Density | 1.47 ± 0.1 g/cm³ (Predicted) | [11] |

| Storage Temperature | Room temperature or 2-8°C | [11] |

Isomerism

Acetaldehyde-DNPH can exist as E and Z geometric isomers around the C=N double bond. The E-isomer is generally more stable. The presence of acid can catalyze the isomerization between the two forms, leading to an equilibrium mixture.[9] This is a critical consideration for chromatographic analysis, as the isomers may resolve into separate peaks. The equilibrium Z/E isomer ratio for acetaldehyde-2,4-dinitrophenylhydrazine has been reported to be approximately 0.309.[9]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of Acetaldehyde-DNPH.

Table 2: Spectroscopic Properties of this compound

| Spectroscopic Technique | Key Data | Source(s) |

| UV-Vis Spectroscopy | λmax (E-isomer): 365 nm | [9] |

| λmax (Z-isomer): 360 nm | [9] | |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 224 | [12][13] |

| Infrared (IR) Spectroscopy | Data available from NIST and other databases. | [7][14][15] |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR spectral data are available. | [14][16] |

Experimental Protocols

Synthesis of this compound (Brady's Test)

This protocol describes the standard laboratory synthesis, which is also the basis for the qualitative test for aldehydes and ketones.

Reagents:

-

Acetaldehyde (Ethanal)[17]

-

Brady's Reagent: A solution of 2,4-dinitrophenylhydrazine (DNPH) in methanol (B129727) and concentrated sulfuric acid.[1] Alternatively, a solution can be prepared by dissolving 0.5 g of DNPH in 10 cm³ of concentrated sulfuric acid and carefully adding this to a mixture of 15 cm³ of ethanol (B145695) and 5 cm³ of deionized water.[17]

Procedure:

-

Dissolve a small quantity of acetaldehyde in a suitable solvent like ethanol.

-

Add a few drops of Brady's reagent to the acetaldehyde solution.

-

Agitate the mixture. The formation of an immediate yellow-to-orange precipitate indicates the presence of acetaldehyde.[17]

-

Isolate the solid product (this compound) by suction filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting material.

-

The crude product can be purified by recrystallization.

Caption: Reaction workflow for the synthesis of Acetaldehyde-DNPH.

Purification by Recrystallization

Solvents:

-

Ethanol, n-butyl alcohol, or benzene (B151609) have been reported for recrystallization.[10]

Procedure:

-

Transfer the crude Acetaldehyde-DNPH crystals to an Erlenmeyer flask.

-

Add the minimum amount of hot ethanol required to fully dissolve the solid.

-

If the solid does not dissolve completely, a small amount of a more polar solvent like ethyl acetate (B1210297) can be added dropwise.[18]

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by suction filtration.

-

Dry the crystals. The melting point can be taken to assess purity. A sharp melting point close to the literature value for the stable isomer (e.g., 165-168 °C) indicates high purity.

Analytical Workflow for Quantification

This workflow outlines the typical steps for analyzing acetaldehyde in a sample matrix (e.g., air, water, or a drug product) by derivatizing it to Acetaldehyde-DNPH followed by LC-MS analysis.[4]

Methodology:

-

Sample Collection/Preparation: Acetaldehyde from the sample is trapped on a solid-phase extraction (SPE) cartridge coated with 2,4-dinitrophenylhydrazine.[4][19] The reaction occurs on the cartridge to form the DNPH derivative.

-

Elution: The formed Acetaldehyde-DNPH is eluted from the cartridge with a suitable solvent, typically acetonitrile.[4]

-

Chromatographic Separation: The eluent is injected into an HPLC system, often with a C18 column. A mobile phase, such as an acetonitrile-water mixture, is used to separate the Acetaldehyde-DNPH from other components.[4]

-

Detection and Quantification: The separated derivative is detected by a UV detector (at ~365 nm) or a mass spectrometer.[9] Mass spectrometry provides higher selectivity and sensitivity, monitoring for the characteristic molecular ion at m/z 224.[12]

Caption: General workflow for acetaldehyde analysis via DNPH derivatization.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Classifications: Acute toxicity (oral).

-

GHS Pictograms: GHS07 (Exclamation Mark).

-

Hazard Statements: H302 (Harmful if swallowed).

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell).

The starting material, 2,4-dinitrophenylhydrazine, is flammable and can be explosive when completely dry.[17] It should be handled as a wetted powder.[1] Acetaldehyde is highly flammable, a suspected carcinogen, and an irritant.[2][17] All manipulations should be performed in a well-ventilated fume hood.

References

- 1. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 2. Acetaldehyde | CH3CHO | CID 177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ACETALDEHYDE 2,4-DINITROPHENYLHYDRAZONE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Trace analysis of carbonyl compounds by liquid chromatography-mass spectrometry after collection as 2,4-dinitrophenylhydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acetaldehyde-2,4-dinitrophenylhydrazone | LGC Standards [lgcstandards.com]

- 7. Acetaldehyde, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]

- 8. veeprho.com [veeprho.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 11. ACETALDEHYDE 2,4-DINITROPHENYLHYDRAZONE | 1019-57-4 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Acetaldehyde, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]

- 14. Ethanal-2,4-dinitrophenylhydrazone | C8H8N4O4 | CID 5367495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. ACETALDEHYDE 2,4-DINITROPHENYLHYDRAZONE(1019-57-4) IR Spectrum [chemicalbook.com]

- 16. ACETALDEHYDE 2,4-DINITROPHENYLHYDRAZONE(1019-57-4) 1H NMR spectrum [chemicalbook.com]

- 17. edu.rsc.org [edu.rsc.org]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

Acetaldehyde 2,4-Dinitrophenylhydrazone: A Technical Guide to its Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of acetaldehyde (B116499) 2,4-dinitrophenylhydrazone, with a focus on its melting point and solubility. It is intended to be a valuable resource for researchers and scientists involved in the identification and characterization of carbonyl compounds. This document includes detailed experimental protocols for the synthesis, purification, and analysis of this derivative, crucial for unambiguous identification in various scientific applications, including drug development and quality control.

Core Properties of Acetaldehyde 2,4-Dinitrophenylhydrazone

Acetaldehyde 2,4-dinitrophenylhydrazone is a derivative formed from the reaction of acetaldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction is a classic method for the qualitative and quantitative analysis of aldehydes and ketones. The resulting hydrazone is typically a crystalline solid with a distinct melting point, which serves as a key identification parameter.

Melting Point

The melting point of acetaldehyde 2,4-dinitrophenylhydrazone is not a single, fixed value but rather a range. This variability is well-documented and can be attributed to the presence of different geometric isomers (syn and anti forms) and polymorphic crystal structures. The reported melting point can also be significantly influenced by the purity of the sample and the solvent used for recrystallization. A summary of reported melting points is presented in Table 1.

Table 1: Reported Melting Points of Acetaldehyde 2,4-Dinitrophenylhydrazone

| Reported Melting Point (°C) | Context / Notes |

| 93 | Attributed to the pure anti-isomer, which is yellow in color. |

| 147 | An earlier reported value, potentially of an impure sample or a specific crystalline form. |

| 154 | A value reported by the National Institute of Standards and Technology (NIST). |

| 157 | Reported for a derivative precipitated from a hydrochloric acid solution. |

| 162 | Obtained by recrystallizing the 147°C derivative from ethanol (B145695). |

| 164 | A commonly cited value. |

| 165-168 | A range often provided by commercial suppliers for analytical standards. |

| 169 | Attributed to a specific crystalline form (form 1). |

Solubility

Table 2: Qualitative Solubility of Acetaldehyde 2,4-Dinitrophenylhydrazone

| Solvent | Solubility | Notes |

| Water | Insoluble | As expected for a relatively non-polar organic compound. |

| Ethanol | Soluble (especially when hot) | Commonly used as a solvent for synthesis and recrystallization. |

| Methanol | Soluble | Used in the preparation of analytical standard solutions. |

| Acetonitrile | Soluble | Frequently used as a solvent for HPLC analysis of the derivative. |

| Ethyl Acetate (B1210297) | Soluble | Can be used as a co-solvent during recrystallization to dissolve less soluble impurities. |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of acetaldehyde 2,4-dinitrophenylhydrazone.

Synthesis of Acetaldehyde 2,4-Dinitrophenylhydrazone

This protocol is based on the widely used Brady's test for carbonyl compounds.

Materials:

-

Acetaldehyde

-

2,4-Dinitrophenylhydrazine (Brady's Reagent)

-

Concentrated Sulfuric Acid

-

Ethanol (95%)

-

Beakers and Erlenmeyer flasks

-

Stirring rod

-

Ice bath

Procedure:

-

Preparation of Brady's Reagent: Dissolve 1.0 g of 2,4-dinitrophenylhydrazine in 2.0 mL of concentrated sulfuric acid. Cautiously add this solution, with stirring, to a mixture of 15 mL of 95% ethanol. Stir until the 2,4-dinitrophenylhydrazine is fully dissolved.

-

Reaction: In a separate test tube or small flask, dissolve a few drops of acetaldehyde in a small amount of 95% ethanol.

-

Precipitation: Add the freshly prepared Brady's reagent dropwise to the acetaldehyde solution. A yellow to orange-red precipitate of acetaldehyde 2,4-dinitrophenylhydrazone should form almost immediately.

-

Isolation: Allow the mixture to stand for 5-10 minutes, then cool it in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials and excess acid.

-

Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Purification by Recrystallization

To obtain a pure sample with a sharp melting point, the crude product must be recrystallized.

Materials:

-

Crude acetaldehyde 2,4-dinitrophenylhydrazone

-

Ethanol (95%) or an ethanol/water mixture

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

Dissolution: Place the crude, dried crystals in an Erlenmeyer flask. Add a minimal amount of hot ethanol and gently heat the mixture on a hot plate until the solid completely dissolves. If the solid is difficult to dissolve in pure ethanol, a small amount of ethyl acetate can be added dropwise.

-

Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

-

Isolation of Pure Crystals: Collect the purified crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a very small amount of ice-cold ethanol and then dry them thoroughly.

Melting Point Determination

An accurate melting point is a key indicator of the purity of the synthesized derivative.

Materials:

-

Purified, dry acetaldehyde 2,4-dinitrophenylhydrazone

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Sample Preparation: Place a small amount of the dry, purified crystals into a capillary tube, ensuring the sample is well-packed to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly at first, and then more slowly (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

-

Observation: Record the temperature range from when the first drop of liquid appears to when the entire sample has melted. For a pure compound, this range should be narrow (1-2°C).

Workflow and Pathway Diagrams

The following diagrams illustrate the key processes involved in the synthesis and characterization of acetaldehyde 2,4-dinitrophenylhydrazone.

Caption: Experimental workflow for the synthesis and characterization of acetaldehyde 2,4-dinitrophenylhydrazone.

Caption: Factors influencing the melting point of acetaldehyde 2,4-dinitrophenylhydrazone.

An In-depth Technical Guide to the Spectroscopic Data of Acetaldehyde, 2,4-dinitrophenylhydrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Acetaldehyde (B116499), 2,4-dinitrophenylhydrazone (Acetaldehyde-DNPH), a critical derivative for the detection and quantification of acetaldehyde. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for Acetaldehyde, 2,4-dinitrophenylhydrazone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are crucial for the structural elucidation of organic molecules. The data presented here is for the common (E)-isomer.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 | Singlet | 1H | N-H |

| ~9.1 | Doublet | 1H | Ar-H (H-3) |

| ~8.4 | Doublet of Doublets | 1H | Ar-H (H-5) |

| ~8.0 | Doublet | 1H | Ar-H (H-6) |

| ~7.6 | Quartet | 1H | CH=N |

| ~2.2 | Doublet | 3H | CH₃ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~146.0 | C=N |

| ~145.0 | Ar-C (C-1) |

| ~138.0 | Ar-C (C-4) |

| ~130.0 | Ar-CH (C-6) |

| ~129.0 | Ar-C (C-2) |

| ~123.0 | Ar-CH (C-5) |

| ~117.0 | Ar-CH (C-3) |

| ~17.0 | CH₃ |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for Acetaldehyde-DNPH is characterized by the following absorption bands.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretching |

| ~3100 | Medium | Aromatic C-H stretching |

| ~1620 | Strong | C=N stretching |

| ~1600 | Strong | Aromatic C=C stretching |

| ~1515 | Strong | Asymmetric NO₂ stretching |

| ~1330 | Strong | Symmetric NO₂ stretching |

| ~1130 | Medium | C-N stretching |

Sample Preparation: KBr Pellet

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed for the quantitative analysis of Acetaldehyde-DNPH, leveraging its strong absorbance in the visible region.

Table 4: UV-Vis Spectroscopic Data for this compound

| Parameter | Value | Solvent |

| λmax (Absorption Maximum) | 360 nm[1] | Acetonitrile (B52724)/Methanol (B129727) |

| Molar Absorptivity (ε) | ~22,000 L·mol⁻¹·cm⁻¹[1] | Acetonitrile |

Experimental Protocols

Detailed methodologies for the synthesis of the derivative and the acquisition of the spectroscopic data are provided below.

Synthesis of this compound (Brady's Test)

This reaction involves the condensation of acetaldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH) in an acidic medium.[1]

Materials:

-

Acetaldehyde

-

2,4-Dinitrophenylhydrazine (Brady's Reagent)

-

Concentrated Sulfuric Acid or Phosphoric Acid

-

Beakers and flasks

-

Stirring apparatus

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvent (e.g., ethanol or ethyl acetate)

Procedure:

-

Preparation of Brady's Reagent: Dissolve 2,4-dinitrophenylhydrazine in a suitable solvent like methanol or ethanol, then cautiously add concentrated sulfuric acid or phosphoric acid.

-

Reaction: Dissolve a small amount of acetaldehyde in ethanol. Add the prepared Brady's reagent to the acetaldehyde solution and stir.

-

Precipitation: A yellow to orange-red precipitate of the dinitrophenylhydrazone derivative will form, often immediately. The mixture can be gently warmed to ensure the completion of the reaction.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected crystals with cold ethanol to remove any unreacted starting materials. For high purity, the crude product should be recrystallized from a minimal amount of a hot solvent such as ethanol or ethyl acetate.

-

Drying: Allow the purified crystals to dry completely before analysis.

NMR Spectroscopy Protocol

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified Acetaldehyde-DNPH in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) directly in an NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for quaternary carbons.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

FTIR Spectroscopy Protocol (KBr Pellet Method)

Instrumentation:

-

FTIR Spectrometer

-

Agate mortar and pestle

-

KBr pellet press kit

-

Infrared-grade Potassium Bromide (KBr), thoroughly dried

Procedure:

-

Sample Preparation:

-

Place approximately 1-2 mg of the purified Acetaldehyde-DNPH and 100-200 mg of dry KBr powder into an agate mortar.

-

Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained. This minimizes light scattering.

-

-

Pellet Formation:

-

Transfer a portion of the powder mixture into the die of a pellet press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty spectrometer should be recorded first.

UV-Vis Spectroscopy Protocol

Instrumentation:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Spectrophotometric grade solvent (e.g., acetonitrile or methanol)

Procedure:

-

Solution Preparation: Prepare a stock solution of the purified Acetaldehyde-DNPH of a known concentration in the chosen solvent. Prepare a series of dilutions from the stock solution if a calibration curve is required.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to serve as a blank and zero the instrument.

-

Fill a separate cuvette with the sample solution.

-

Scan the absorbance of the sample over a wavelength range (e.g., 200-600 nm) to determine the absorption maximum (λmax).

-

Measure the absorbance of the solution at the predetermined λmax.

-

Visualizations

Diagrams are provided to illustrate the experimental workflow and the structural relationships for spectral interpretation.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Logical relationships between the molecular structure and key spectroscopic signals for this compound.

References

An In-depth Technical Guide to the Mass Spectrum Analysis of Acetaldehyde 2,4-Dinitrophenylhydrazone

This guide provides a comprehensive overview of the mass spectrum analysis of acetaldehyde (B116499) 2,4-dinitrophenylhydrazone, a common derivative used for the detection and quantification of acetaldehyde. Tailored for researchers, scientists, and drug development professionals, this document details the fragmentation patterns observed in mass spectrometry, outlines experimental protocols for its formation and analysis, and presents key data in a structured format.

Introduction

Acetaldehyde is a volatile organic compound of significant interest in environmental science, food chemistry, and biomedical research due to its toxic and carcinogenic properties. Its detection at trace levels is often accomplished by derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with carbonyl compounds to form stable, colored 2,4-dinitrophenylhydrazone derivatives. These derivatives are amenable to analysis by various chromatographic and spectrometric techniques, including mass spectrometry (MS). Understanding the mass spectrum of acetaldehyde 2,4-dinitrophenylhydrazone is crucial for its unambiguous identification and accurate quantification.

The reaction between acetaldehyde and 2,4-dinitrophenylhydrazine is a condensation reaction, where the nucleophilic nitrogen of the hydrazine (B178648) attacks the electrophilic carbonyl carbon of the acetaldehyde, followed by the elimination of a water molecule to form the corresponding hydrazone.

Mass Spectrum of Acetaldehyde 2,4-Dinitrophenylhydrazone

The mass spectrum of acetaldehyde 2,4-dinitrophenylhydrazone provides a unique fingerprint for its identification. The molecular formula of this derivative is C₈H₈N₄O₄, with a molecular weight of approximately 224.17 g/mol .

Data Presentation

The electron ionization (EI) mass spectrum of acetaldehyde 2,4-dinitrophenylhydrazone is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data extracted from the National Institute of Standards and Technology (NIST) database is summarized in the table below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 224 | 100 | [M]⁺ |

| 207 | 30 | [M - OH]⁺ |

| 178 | 15 | [M - NO₂]⁺ |

| 163 | 45 | [C₇H₅N₃O₂]⁺ |

| 122 | 25 | [C₆H₄N₂O₂]⁺ |

| 77 | 20 | [C₆H₅]⁺ |

| 63 | 35 | [C₅H₃]⁺ |

| 51 | 40 | [C₄H₃]⁺ |

Data extracted from the NIST Mass Spectrometry Data Center.

Experimental Protocols

Synthesis of Acetaldehyde 2,4-Dinitrophenylhydrazone

Materials:

-

Acetaldehyde

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Concentrated Sulfuric Acid (catalyst)

-

Beakers and flasks

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Prepare the DNPH reagent: Dissolve a small amount of 2,4-dinitrophenylhydrazine in a minimal amount of methanol. Carefully add a few drops of concentrated sulfuric acid to catalyze the reaction.

-

Reaction: To the DNPH reagent, add a solution of acetaldehyde in methanol dropwise while stirring.

-

Precipitation: The formation of the acetaldehyde 2,4-dinitrophenylhydrazone will be indicated by the formation of a yellow to orange-red precipitate. Allow the reaction to proceed for a sufficient time to ensure complete precipitation.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with a small amount of cold methanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Drying: Dry the purified crystals in a desiccator.

Mass Spectrometry Analysis

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Liquid Chromatograph (LC) coupled to a Mass Spectrometer (MS) with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

GC-MS Protocol (Electron Ionization):

-

Sample Preparation: Dissolve a small amount of the synthesized and purified acetaldehyde 2,4-dinitrophenylhydrazone in a suitable volatile solvent (e.g., acetone, ethyl acetate).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the derivative.

-

-

MS Conditions (EI):

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: Scan from m/z 40 to 300.

-

LC-MS Protocol (Electrospray Ionization):

For LC-MS analysis, ESI can be used in both positive and negative ion modes.

-

Sample Preparation: Dissolve the DNPH derivative in a solvent compatible with the mobile phase (e.g., acetonitrile (B52724)/water mixture).

-

LC Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

-

MS Conditions (ESI):

-

Ionization Mode: Positive or negative. Positive ion mode often yields a protonated molecule [M+H]⁺, while negative ion mode can produce a deprotonated molecule [M-H]⁻.

-

Capillary Voltage, Cone Voltage, and Source Temperature: These parameters should be optimized for the specific instrument and compound.

-

Visualization of Pathways and Workflows

Reaction Workflow

The following diagram illustrates the workflow for the synthesis and analysis of acetaldehyde 2,4-dinitrophenylhydrazone.

Caption: Experimental workflow for synthesis and MS analysis.

Fragmentation Pathway

The fragmentation of the molecular ion of acetaldehyde 2,4-dinitrophenylhydrazone in electron ionization mass spectrometry can be rationalized as follows. This proposed pathway is based on the observed fragment ions in the mass spectrum.

Caption: Proposed EI fragmentation of acetaldehyde-DNPH.

Stability and Storage of Acetaldehyde 2,4-Dinitrophenylhydrazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for Acetaldehyde, 2,4-dinitrophenylhydrazone (AcH-DNPH). Understanding the stability of this compound is critical for its use as an analytical standard in environmental monitoring, food science, and biological studies. This document summarizes key stability data, outlines experimental protocols for stability assessment, and provides recommendations for maintaining the integrity of this compound.

Physicochemical Properties and Stability Profile

This compound is a crystalline solid, typically appearing as a yellow to brown powder. Its stability is influenced by several environmental factors, including temperature, light, and humidity. The presence of different crystalline forms (polymorphism) and syn-anti isomers has been reported, which may also impact the overall stability of the material.

Factors Affecting Stability

Temperature: Elevated temperatures can lead to the degradation of AcH-DNPH. To minimize decomposition, storage at low temperatures is recommended. For long-term storage of the solid material, a temperature of –20°C is advised to ensure minimal degradation[1]. Solutions of AcH-DNPH in acetonitrile (B52724) are reported to have a shelf life of 24 months when stored at 2°C to 8°C. Interestingly, a study on a similar formaldehyde-DNPH derivative in acetonitrile found that the compound was less stable at -70°C compared to -20°C, suggesting that optimal storage temperatures should be experimentally determined and that lower is not always better.

Light: Exposure to UV light can cause degradation of dinitrophenylhydrazone derivatives[1]. Therefore, it is crucial to protect the compound from light by storing it in amber vials or other light-blocking containers.